1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXJHTWNOUETNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of N-(3,5-dimethylphenyl)hydrazine with appropriate diketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the indazole core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole hydrides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and fungal strains.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 23 (C₃₀H₂₄N₄O, MW 456.20 g/mol)
- Structure : Contains a diphenylpyrazole moiety fused with an imidazolone ring, differing from the indazolone core of the target compound.
- Synthesis: Synthesized via refluxing in acetic acid for 7 hours, yielding 80% of the product.
- Physical Properties : Higher molecular weight and melting point (141°C ) compared to the target compound, attributed to additional phenyl groups .
Fluorinated Benzimidazole Derivatives (e.g., 4a-f)
Complex Pyrazolo-Pyridine Derivative (CAS-related compound)
- Structure: Incorporates a pyrazolo[4,3-c]pyridine core with fluoro and methyl substituents on aromatic rings.
- Applications : The structural complexity and fluorine substitution may improve binding affinity to biological targets compared to the simpler indazolone derivative .
Comparative Analysis via Data Table
Functional Implications
- Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the polar fluorinated derivatives, influencing solubility and membrane permeability.
- Reactivity : Compound 23’s diphenyl groups may sterically hinder reactions, whereas fluorine in other derivatives increases stability and metabolic resistance.
- Pharmacological Potential: The pyrazolo-pyridine derivative’s structural complexity and fluorine substitution suggest superior target engagement in drug development compared to the simpler indazolone .
Biological Activity
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is an indazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems based on current research findings.
Chemical Structure and Synthesis
This compound is characterized by its indazole core fused with a 3,5-dimethylphenyl group. The molecular formula is , and its CAS number is 499206-28-9. The synthesis typically involves cyclization reactions of N-(3,5-dimethylphenyl)hydrazine with diketones under acidic or basic conditions, leading to the formation of the indazole ring .
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity and influence cellular pathways. Notably, it has been observed to inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties. Additionally, the compound may exhibit anti-inflammatory and anticancer activities through the modulation of oxidative stress and apoptosis pathways .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains by disrupting cell wall synthesis and inhibiting growth .
Anticancer Potential
Several studies highlight the anticancer potential of this compound. It has shown inhibitory effects on cancer cell lines by inducing apoptosis and reducing cell viability. For instance, in a study involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values suggesting significant cytotoxicity against these cells .
Case Study: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of several indazole derivatives, including this compound. The results indicated that these compounds maintained higher cell viability rates in cardiomyocytes and macrophages compared to untreated controls. Notably, compounds with similar structures exhibited varying degrees of effectiveness against doxorubicin-induced cytotoxicity .
| Compound | Cell Type | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Compound A | H9c2 Cardiomyocytes | >40 | Moderate |
| Compound B | J774 Macrophages | >40 | Moderate |
| This compound | Various Cancer Lines | <10 | High (significant inhibition) |
Q & A
Basic: What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one?
Answer:
The synthesis typically involves cyclization reactions starting from substituted amidines or hydrazines. A widely used method is the base-promoted condensation of amidines with ketones under transition-metal-free conditions. For example:
- Procedure : Refluxing a substituted amidine with a ketone (e.g., cyclohexane-1,3-dione derivatives) in ethanol for 24 hours, followed by purification via reverse-phase HPLC (20–75% acetonitrile/water with 0.1% TFA) .
- Yield Optimization : Adjusting reaction time, temperature, and solvent polarity can improve yields (e.g., 47% over two steps reported in a similar indazolone synthesis) .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is commonly used for crystallographic analysis:
- Steps : Data collection at low temperature (e.g., 100 K), structure solution via direct methods (SHELXS/SHELXD), and refinement with SHELXL. High-resolution data (e.g., <1.0 Å) ensures accurate hydrogen atom positioning .
- Challenges : Resolving disorder in the dihydroindazole ring or dimethylphenyl substituents may require iterative refinement cycles .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
A combination of techniques validates structure and purity:
- NMR : - and -NMR in DMSO-d or CDCl to confirm proton environments and carbon backbone (e.g., δ 2.91–7.98 ppm for aromatic and dihydroindazole protons) .
- IR : Detection of carbonyl (C=O, ~1720 cm) and NH stretches (~3169 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 456 [M] for related indazolones) .
Advanced: How can computational methods (DFT) assist in analyzing this compound's structure?
Answer:
Density Functional Theory (DFT) calculations predict spectroscopic properties and electronic interactions:
- Applications :
- Simulating - and -NMR chemical shifts for comparison with experimental data .
- Analyzing HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
- Software : Gaussian or ORCA packages with B3LYP/6-311++G(d,p) basis sets .
Advanced: What strategies resolve contradictions in binding affinity data for indazolone derivatives?
Answer:
Discrepancies in receptor binding (e.g., D, 5-HT) arise from conformational flexibility or assay conditions. Solutions include:
- Experimental Design :
- Radioligand competition assays under standardized buffer conditions (pH 7.4, 25°C).
- Use of negative controls (e.g., Brequinar for DHODH inhibition studies) .
- Data Analysis :
Advanced: How to optimize synthesis for higher yield or selectivity?
Answer:
Key parameters for optimization:
- Catalysis : Transition-metal-free conditions reduce side reactions (e.g., base-promoted cyclization) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol .
- Temperature Control : Reflux (e.g., 120°C in DMF under nitrogen) minimizes byproducts .
Advanced: How is the stereochemistry of the dihydroindazole ring validated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
